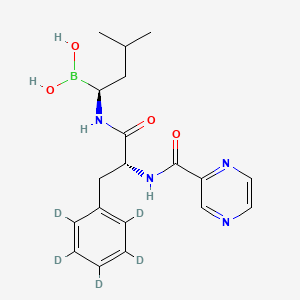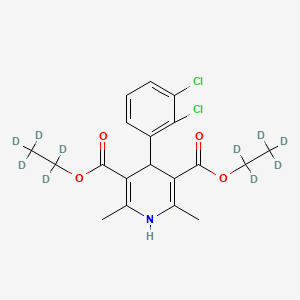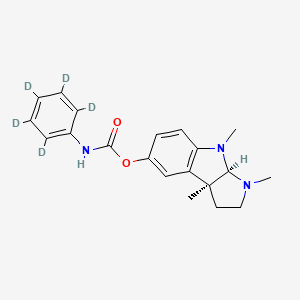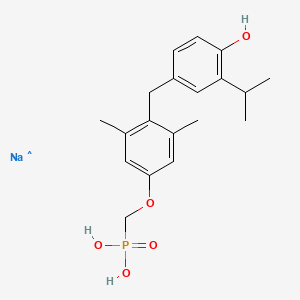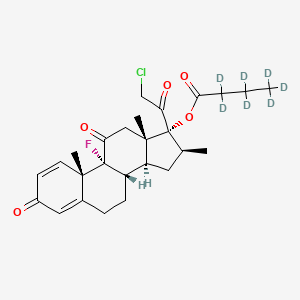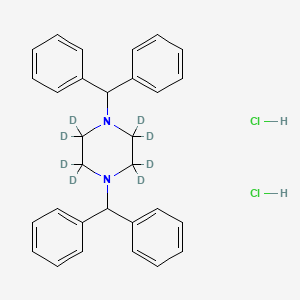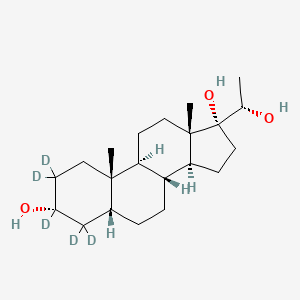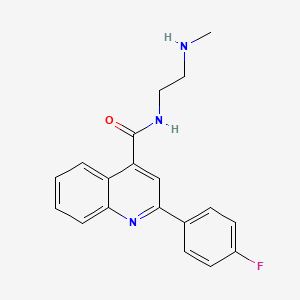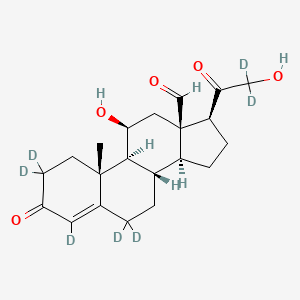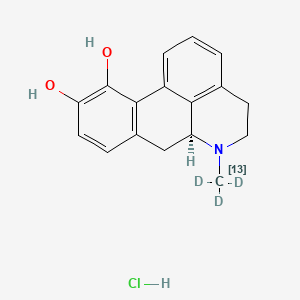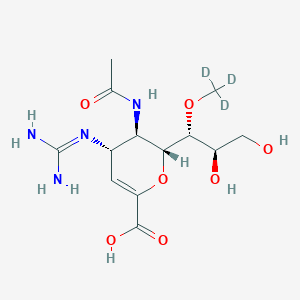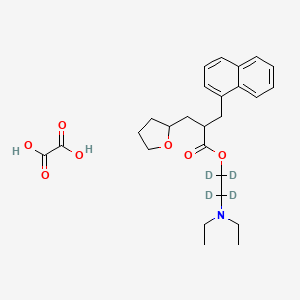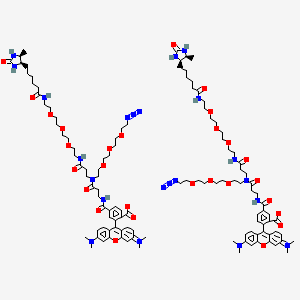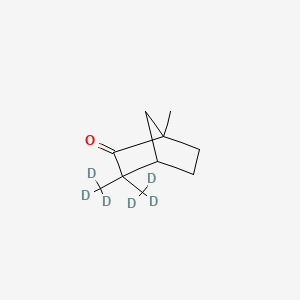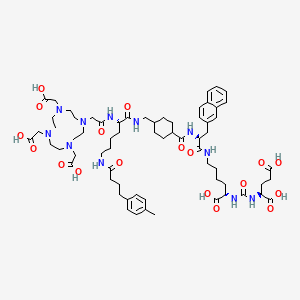
Psma-alb-56
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Psma-alb-56 is a novel compound designed for prostate-specific membrane antigen (PSMA)-targeted radionuclide therapy. This compound is particularly significant in the treatment of metastatic castration-resistant prostate cancer (mCRPC). By incorporating an albumin-binding entity, this compound enhances tumor uptake and retention, making it a promising candidate for improving therapeutic outcomes in prostate cancer patients .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Psma-alb-56 involves combining a glutamate-urea-based PSMA-binding entity with an albumin-binding moiety. The process begins with the preparation of the PSMA-binding entity on a resin support, followed by the selective removal of protecting groups and the conjugation of the albumin-binding moiety. The final step involves radiolabeling with lutetium-177 to produce the radioligand .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high radiochemical purity and stability. The use of automated synthesis modules and sterile filtration techniques are common practices to achieve consistent production .
化学反应分析
Types of Reactions
Psma-alb-56 undergoes various chemical reactions, including:
Substitution Reactions:
Radiolabeling: The final step of radiolabeling with lutetium-177 is a critical reaction.
Common Reagents and Conditions
Substitution Reactions: Reagents such as N,N-dimethylformamide (DMF), O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU), and N,N-diisopropylethylamine (DIPEA) are commonly used.
Radiolabeling: Lutetium-177 and ascorbic acid are used to prevent radiolysis
Major Products Formed
The major product formed is the radiolabeled this compound, which exhibits high radiochemical purity and stability .
科学研究应用
Psma-alb-56 has a wide range of scientific research applications, including:
Chemistry: Used in the development of novel radioligands for targeted therapy.
Biology: Studied for its binding affinity and specificity to PSMA-expressing cells.
Medicine: Applied in the treatment of metastatic castration-resistant prostate cancer, showing promising results in increasing tumor uptake and retention
Industry: Utilized in the production of radiopharmaceuticals for clinical use.
作用机制
Psma-alb-56 exerts its effects by targeting the prostate-specific membrane antigen, a transmembrane glycoprotein overexpressed in prostate cancer cells. The albumin-binding moiety enhances blood circulation time, allowing for increased tumor uptake. The radiolabeled lutetium-177 delivers targeted radiation to the cancer cells, leading to their destruction .
相似化合物的比较
Similar Compounds
Psma-617: Another PSMA-targeting radioligand but without the albumin-binding moiety.
Psma I&T: Similar to Psma-617 but with different pharmacokinetics
Uniqueness
Psma-alb-56 is unique due to its albumin-binding moiety, which significantly enhances tumor uptake and retention compared to other PSMA-targeting radioligands. This feature makes it a promising candidate for improving therapeutic outcomes in prostate cancer patients .
属性
分子式 |
C66H95N11O18 |
|---|---|
分子量 |
1330.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[[4-[[[(2S)-6-[4-(4-methylphenyl)butanoylamino]-2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]hexanoyl]amino]methyl]cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C66H95N11O18/c1-44-15-17-45(18-16-44)9-8-14-55(78)67-27-6-4-12-51(70-56(79)40-74-29-31-75(41-58(82)83)33-35-77(43-60(86)87)36-34-76(32-30-74)42-59(84)85)62(89)69-39-46-19-23-49(24-20-46)61(88)71-54(38-47-21-22-48-10-2-3-11-50(48)37-47)63(90)68-28-7-5-13-52(64(91)92)72-66(95)73-53(65(93)94)25-26-57(80)81/h2-3,10-11,15-18,21-22,37,46,49,51-54H,4-9,12-14,19-20,23-36,38-43H2,1H3,(H,67,78)(H,68,90)(H,69,89)(H,70,79)(H,71,88)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,91,92)(H,93,94)(H2,72,73,95)/t46?,49?,51-,52-,53-,54-/m0/s1 |
InChI 键 |
QIWYPMRCMDYQBF-OWCMGUGRSA-N |
手性 SMILES |
CC1=CC=C(C=C1)CCCC(=O)NCCCC[C@@H](C(=O)NCC2CCC(CC2)C(=O)N[C@@H](CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O |
规范 SMILES |
CC1=CC=C(C=C1)CCCC(=O)NCCCCC(C(=O)NCC2CCC(CC2)C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


